molecular formula C31H37Cl3N8O2 B1193654 SY-1365 HCl

SY-1365 HCl

Katalognummer: B1193654
Molekulargewicht: 660.041
InChI-Schlüssel: LGUUUIPUJUYZHH-HVPSOQEKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SY-1365 is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), with potential antineoplastic activity. Upon administration, SY-1365 binds to and inhibits CDK7, thereby inhibiting CDK7-mediated signal transduction pathways. This inhibits cell growth of CDK7-overexpressing tumor cells. CDK7, a serine/threonine kinase, plays a key role in cell proliferation;  CDK7 is overexpressed in a variety of tumor cell types.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment and Management

SY-1365 HCl, as a selective CDK7 inhibitor, has shown promise in cancer treatment. It has been found to inhibit cell growth in various cancer types at nanomolar concentrations, decreasing the levels of MCL1 protein. Cancer cells with low BCL-XL expression were more sensitive to SY-1365. This inhibitor demonstrated significant anti-tumor effects in multiple acute myeloid leukemia (AML) xenograft models and showed potential in ovarian and breast cancer patient populations (Hu et al., 2019).

Impact on Breast Cancer

SY-1365 has shown effectiveness specifically in triple negative breast cancer (TNBC) cell lines. The responsiveness of TNBC cells to SY-1365 is predicted by the expression of BCL2L1 (BCL-XL) and the presence of MYC super-enhancers. This finding suggests that SY-1365 could be effective in treating transcriptionally addicted cancers, particularly those with a certain epigenetic and transcriptional program, as seen in TNBC (Rajagopal et al., 2018).

Efficacy in Ovarian Cancer

SY-1365 has been evaluated for its potency against ovarian cancer models. It induced cytotoxicity in ovarian carcinoma cell lines and showed robust responses in preclinical models of heavily pretreated ovarian cancer, including PARP-inhibitor and platinum-resistant types. This highlights the potential of SY-1365 as a promising therapeutic agent for ovarian cancer (Konstantinopoulos et al., 2018).

Broad Spectrum Anti-tumor Activity

SY-1365 has been identified to exhibit anti-tumor activity in multiple preclinical models of aggressive solid tumors. It induces apoptosis in various solid tumor cell lines, including breast, ovarian, colorectal, and lung cancer cells. This suggests that SY-1365 could be a versatile therapeutic agent against a range of solid tumors (Hu et al., 2017).

Pharmacokinetics and Pharmacodynamics

An in-depth study of SY-1365's pharmacokinetics (PK) and pharmacodynamics (PD) provided insights into its mechanism of action. This research supported the selection of a dosing regimen for SY-1365 in clinical trials, emphasizing its potential in the treatment of various cancers including TNBC and AML (Waters et al., 2018).

Eigenschaften

Molekularformel

C31H37Cl3N8O2

Molekulargewicht

660.041

IUPAC-Name

N-[(1S,3R)-3-[[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino]-1-methylcyclohexyl]-5-[[(2E)-4-(dimethylamino)-1-oxo-2-buten-1-yl]amino]-2-pyridinecarboxamide dihydrochloride

InChI

InChI=1S/C31H35ClN8O2.2ClH/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25;;/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38);2*1H/b11-7+;;/t20-,31+;;/m1../s1

InChI-Schlüssel

LGUUUIPUJUYZHH-HVPSOQEKSA-N

SMILES

O=C(C1=NC=C(NC(/C=C/CN(C)C)=O)C=C1)N[C@]2(C)C[C@H](NC3=NC=C(Cl)C(C4=CNC5=C4C=CC=C5)=N3)CCC2.[H]Cl.[H]Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SY-1365;  SY 1365;  SY1365;  SY-1365 HCl;  SY-1365 dihydrocloride;  SY-1365 2HCl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SY-1365 HCl
Reactant of Route 2
Reactant of Route 2
SY-1365 HCl
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
SY-1365 HCl
Reactant of Route 4
Reactant of Route 4
SY-1365 HCl
Reactant of Route 5
SY-1365 HCl
Reactant of Route 6
Reactant of Route 6
SY-1365 HCl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.